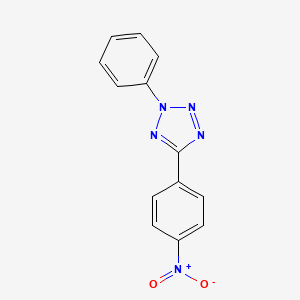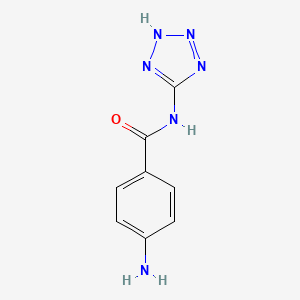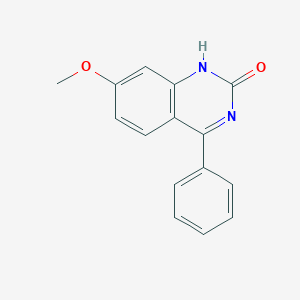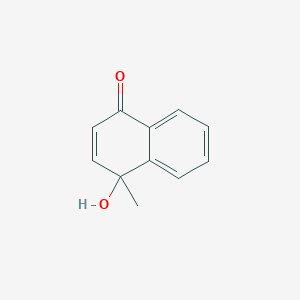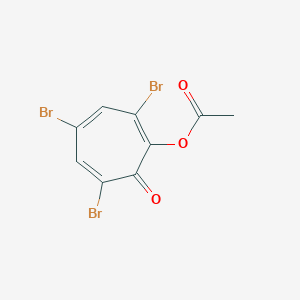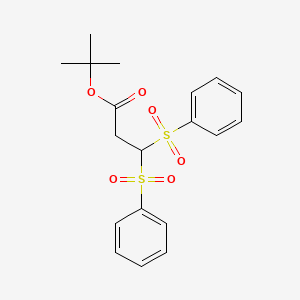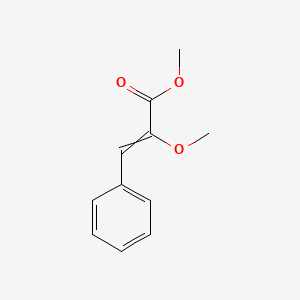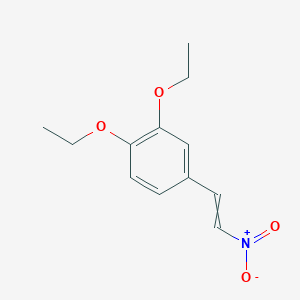
Cobalt;molybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt and molybdenum compounds are of significant interest in various scientific and industrial fields due to their unique properties and applications. Cobalt is a transition metal known for its ferromagnetic properties, high melting point, and ability to form various oxidation states. Molybdenum, another transition metal, is valued for its high melting point, strength, and resistance to corrosion. When combined, cobalt and molybdenum form compounds that exhibit unique catalytic, electronic, and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt molybdate (CoMoO4) can be synthesized through various methods, including:
Solid-State Reaction: This involves the reaction of cobalt oxide (CoO) and molybdenum trioxide (MoO3) at high temperatures.
Precipitation Method: This involves the reaction of soluble salts of cobalt and molybdenum in an aqueous solution, followed by precipitation and calcination.
Industrial Production Methods
Industrial production of cobalt molybdate often involves the precipitation method due to its simplicity and cost-effectiveness. The process typically includes dissolving cobalt and molybdenum salts in water, precipitating the compound using a suitable reagent, and then calcining the precipitate to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Cobalt molybdenum compounds undergo various chemical reactions, including:
Oxidation: Cobalt molybdate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds using reducing agents like hydrogen.
Substitution: Ligand substitution reactions can occur, where ligands in the coordination sphere of cobalt or molybdenum are replaced by other ligands
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various ligands in aqueous or non-aqueous solvents.
Major Products
Oxidation: Higher oxidation state oxides.
Reduction: Lower oxidation state compounds.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Cobalt molybdenum compounds have a wide range of scientific research applications:
Catalysis: They are used as catalysts in hydrodesulfurization processes in the petrochemical industry.
Electrochemical Applications: They are used in electrochemical cells for water splitting and energy storage.
Sensors: They are used in the development of sensors for detecting various chemical species.
Biological Applications: They are being explored for their potential antimicrobial properties.
Mechanism of Action
The mechanism of action of cobalt molybdenum compounds in catalysis involves the activation of hydrogen and sulfur-containing molecules. The cobalt and molybdenum atoms provide active sites for the adsorption and activation of these molecules, facilitating their conversion into desired products. The exact mechanism can vary depending on the specific reaction and conditions .
Comparison with Similar Compounds
Cobalt molybdenum compounds can be compared with other transition metal compounds such as:
Nickel Molybdenum Compounds: Similar catalytic properties but different electronic structures.
Iron Molybdenum Compounds: Different magnetic properties and catalytic activities.
Tungsten Molybdenum Compounds: Higher melting points and different catalytic behaviors
Conclusion
Cobalt molybdenum compounds are versatile materials with a wide range of applications in catalysis, electrochemistry, and sensing. Their unique properties make them valuable in both scientific research and industrial applications. Understanding their preparation methods, chemical reactions, and mechanisms of action is crucial for optimizing their use in various fields.
Properties
CAS No. |
39422-44-1 |
|---|---|
Molecular Formula |
CoMo |
Molecular Weight |
154.88 g/mol |
IUPAC Name |
cobalt;molybdenum |
InChI |
InChI=1S/Co.Mo |
InChI Key |
AFTDTIZUABOECB-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


